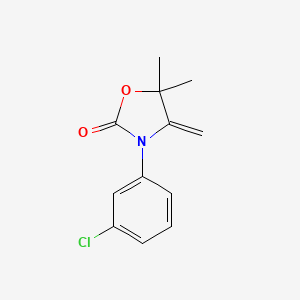

3-(3-Chlorophenyl)-5,5-dimethyl-4-methylidene-1,3-oxazolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(3-Chlorophenyl)-5,5-dimethyl-4-methylidene-1,3-oxazolidin-2-one” is an oxazolidinone derivative. Oxazolidinones are a class of compounds that contain a five-membered ring made up of three carbons, one oxygen, and one nitrogen . They are known for their antimicrobial activity and are used in the synthesis of various pharmaceuticals .

Molecular Structure Analysis

The molecular structure analysis would require experimental techniques like X-ray crystallography or NMR spectroscopy. These techniques provide detailed information about the arrangement of atoms in a molecule .Applications De Recherche Scientifique

Applications in Synthetic Chemistry

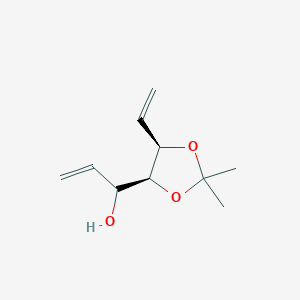

Oxazolidin-2-ones, including 3-(3-Chlorophenyl)-5,5-dimethyl-4-methylidene-1,3-oxazolidin-2-one, are recognized for their utility as protective groups for 1,2-amino alcohols and as chiral auxiliaries in asymmetric synthesis. They play a critical role in the formation of complex molecules, demonstrating their versatility in organic synthesis. For instance, their involvement in hydrogen bonding and π-π stacking interactions, as well as their application in the synthesis of chiral oxazolidin-2-ones through procedures like the Sharpless asymmetric aminohydroxylation, underscores their significance in advancing synthetic methodologies (Nogueira et al., 2015) (Barta et al., 2000).

Material Science and Photophysics

The compound's derivatives have been explored for their photophysical properties and their potential in material science. Research focusing on their nonlinear optical behavior and photophysical characteristics highlights their utility in creating materials with specialized properties. This includes their absorption and emission behavior in different solvents and their optical limiting behavior, indicating their potential in optical and electronic applications (Murthy et al., 2013).

Catalysis and Reaction Mechanisms

Oxazolidin-2-ones serve as intermediates and catalysts in various chemical reactions, facilitating the synthesis of cyclic compounds and contributing to the development of novel catalytic methods. Their involvement in gold-catalyzed intermolecular [2+2] cycloadditions exemplifies their role in creating highly substituted cyclobutane derivatives, demonstrating their contribution to the field of catalysis and the synthesis of complex molecular architectures (Faustino et al., 2012).

Mécanisme D'action

Target of Action

The compound, also known as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), primarily targets the oxidative phosphorylation process in cells . It acts as a chemical inhibitor of this process, disrupting the normal activity of electron carriers in the electron transport chain .

Mode of Action

CCCP acts as an ionophore , reducing the ability of ATP synthase to function optimally . It essentially uncouples the proton gradient that is established during the normal activity of electron carriers in the electron transport chain . This disruption leads to a decrease in the cell’s ability to produce ATP, the primary energy currency of the cell .

Biochemical Pathways

The compound affects the oxidative phosphorylation pathway , which is a crucial part of cellular respiration . By disrupting this pathway, CCCP interferes with the cell’s ability to produce ATP. This can lead to a decrease in cellular energy levels and potentially cause cell death .

Pharmacokinetics

Similar compounds are known to be metabolized in the liver and excreted via the biliary route

Result of Action

The result of CCCP’s action is a decrease in the cell’s ability to produce ATP . This can lead to a decrease in cellular energy levels and potentially cause cell death . In some cases, mild doses inducing partial decoupling have been shown to increase lifespan in C. elegans models, suggesting a degree of hormesis .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(3-chlorophenyl)-5,5-dimethyl-4-methylidene-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c1-8-12(2,3)16-11(15)14(8)10-6-4-5-9(13)7-10/h4-7H,1H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPWYLAWNWKKEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=C)N(C(=O)O1)C2=CC(=CC=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-bromo-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2783519.png)

![N-benzyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2783520.png)

![2-(6-(tert-butylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2783525.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(pyridin-3-yl)acetamide](/img/structure/B2783531.png)

![[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2783532.png)

![2-[[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2783533.png)

![2-[2-(3-Fluorophenyl)acetamido]acetic acid](/img/structure/B2783534.png)